Chemical properties of Boc-D-Ser(Bzl)-ol for medicinal chemistry
Chemical properties of Boc-D-Ser(Bzl)-ol for medicinal chemistry
Technical Whitepaper: Chemical Properties and Synthetic Utility of Boc-D-Ser(Bzl)-ol in Medicinal Chemistry
Executive Summary
In the landscape of medicinal chemistry and rational drug design, the selection of chiral building blocks dictates the scalability, stability, and stereochemical integrity of the final active pharmaceutical ingredient (API). Boc-D-Ser(Bzl)-ol (N-tert-Butoxycarbonyl-O-benzyl-D-serinol) stands out as a highly versatile, orthogonally protected amino alcohol. By masking the amine and the side-chain hydroxyl group while reducing the carboxylic acid to a primary alcohol, this molecule provides a highly controlled scaffold for synthesizing peptidomimetics, sphingosine analogs, and complex macrolide antibiotics.
This guide provides an in-depth technical analysis of its physicochemical properties, stereochemical nuances, and field-proven experimental protocols.
Structural Profiling & The Stereochemical "Flip"
A critical nuance often overlooked by junior chemists is the apparent stereochemical "flip" in the nomenclature of this molecule. While it is derived from D-Serine—which possesses an (R) absolute configuration—Boc-D-Ser(Bzl)-ol is designated as (S) under Cahn-Ingold-Prelog (CIP) rules[1].
This is not due to a physical inversion of the chiral center, but rather a priority swap. In D-Serine, the carboxylate main chain outranks the hydroxymethyl side chain. However, upon benzylation of the side chain (-CH₂OBzl) and reduction of the main chain (-CH₂OH), the benzylated side chain assumes a higher CIP priority[2]. Consequently, the sequence of priorities reverses relative to the carbon backbone, changing the nominal designation to (S) without altering the 3D spatial geometry.
Physicochemical Properties
Understanding the physical data of Boc-D-Ser(Bzl)-ol is essential for optimizing reaction conditions and downstream purifications.
| Property | Value | Causality / Relevance in Synthesis |
| CAS Number | 79069-15-1 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₁₅H₂₃NO₄ | Dictates the exact mass (281.35 g/mol ) for mass spectrometry validation[2]. |
| Melting Point | 66–69 °C | Solid state at room temperature allows for purification via recrystallization rather than column chromatography[2]. |
| LogP | ~3.10 | The lipophilic benzyl and Boc groups ensure high solubility in organic solvents (DCM, EtOAc) during liquid-liquid extractions[3]. |
| Topological Polar Surface Area | 67.79 Ų | Provides a balanced polarity, ensuring the molecule remains soluble in polar aprotic solvents (DMSO, DMF) for oxidation reactions[3]. |
Orthogonal Protection Strategy
The true power of Boc-D-Ser(Bzl)-ol lies in its orthogonal protection scheme. The molecule contains three distinct functional nodes that can be manipulated independently without cross-reactivity:
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The Primary Alcohol : Ready for immediate functionalization (oxidation, etherification, or esterification).
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The Boc-Protected Amine : Acid-labile; cleanly removed using Trifluoroacetic acid (TFA) or HCl in dioxane.
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The Benzyl Ether : Acid-stable but highly susceptible to catalytic hydrogenolysis (H₂, Pd/C).
Figure 2: Orthogonal deprotection pathways for Boc-D-Ser(Bzl)-ol.
Applications in Drug Discovery
Boc-D-Ser(Bzl)-ol serves as a critical chiral pool starting material. Its primary application lies in the synthesis of complex macrolide antibiotics and peptidomimetics. For instance, it is a documented precursor in the synthesis of tricyclic erythromycin derivatives, where the primary alcohol is oxidized and subsequently elaborated to form novel antibacterial scaffolds[4]. The use of the D-enantiomer specifically imparts proteolytic stability to these synthetic analogs, a crucial pharmacokinetic advantage in drug development.
Figure 1: Synthetic workflow for generating chiral amine scaffolds via Swern oxidation.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a chemically logical sequence with built-in validation markers.
Protocol A: Swern Oxidation to a Chiral Aldehyde
Objective: Convert the primary alcohol of Boc-D-Ser(Bzl)-ol to an aldehyde without racemization. Causality & Mechanism: The Swern oxidation is selected over Jones or PCC oxidations because it operates at strictly low temperatures (-78 °C) and under mildly basic conditions (triethylamine). This prevents the enolization of the alpha-chiral center, which would otherwise lead to the catastrophic racemization of the API precursor.
Step-by-Step Methodology:
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Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78 °C. Add DMSO (2.4 eq) dropwise. Causality: The ultra-low temperature prevents the explosive decomposition of the highly reactive alkoxysulfonium intermediate.
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Coupling: Add Boc-D-Ser(Bzl)-ol (1.0 eq) dissolved in DCM dropwise. Stir for 30 minutes. Causality: This allows the primary alcohol to attack the activated sulfur species, forming the pre-oxidation complex.
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Deprotonation: Add triethylamine (5.0 eq) dropwise and allow the reaction to slowly warm to 0 °C. Causality: The base abstracts a proton, triggering the intramolecular rearrangement that yields the desired aldehyde and dimethyl sulfide.
Self-Validating Markers:
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Visual/Sensory: The reaction mixture will emit the distinct, pungent odor of dimethyl sulfide upon warming, confirming the rearrangement has successfully occurred.
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Analytical: TLC will show a new, less polar spot (the aldehyde runs faster than the alcohol). ¹H NMR of the crude product will display a sharp, diagnostic singlet at ~9.6 ppm (aldehyde proton) and the disappearance of the broad -OH stretch in IR spectroscopy.
Protocol B: Selective Acidic Cleavage of the Boc Group
Objective: Unmask the primary amine for subsequent peptide coupling or reductive amination. Causality & Mechanism: The tert-butoxycarbonyl (Boc) group is selectively cleaved using Trifluoroacetic acid (TFA). The benzyl ether remains completely untouched under these conditions, demonstrating the precision of orthogonal protection.
Step-by-Step Methodology:
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Preparation: Dissolve Boc-D-Ser(Bzl)-ol in a 1:1 mixture of TFA and anhydrous DCM at 0 °C.
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Cleavage: Remove the ice bath and stir at room temperature for 1 hour. Causality: The acid protonates the carbamate oxygen, leading to the fragmentation of the tert-butyl group into isobutylene gas and the release of carbon dioxide.
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Concentration: Evaporate the solvent under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA azeotropically.
Self-Validating Markers:
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Visual: The reaction is driven to completion by the evolution of CO₂ and isobutylene gas. The cessation of bubbling serves as a real-time kinetic indicator of reaction completion.
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Analytical: ¹H NMR will reveal the complete disappearance of the intense 9H singlet at ~1.4 ppm corresponding to the tert-butyl group, leaving the aromatic benzyl protons (~7.3 ppm) intact.
References
-
PubChem - N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | C15H23NO4 | CID 14427183 URL:[Link]
- Google Patents - Tricyclic erythromycin derivatives (CA2277116A1)
Sources
- 1. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | C15H23NO4 | CID 14427183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 79069-15-1 | CAS DataBase [m.chemicalbook.com]
- 3. N-Boc-(S)-2-amino-3-benzyloxy-1-propanol | CAS: 79069-15-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. CA2277116A1 - Tricyclic erythromycin derivatives - Google Patents [patents.google.com]
